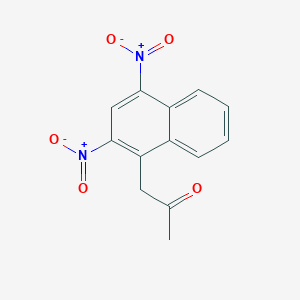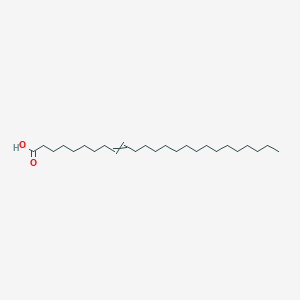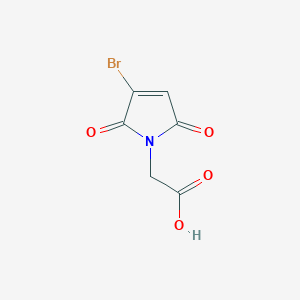
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is a compound that contains a maleimide group with a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, enabling the formation of covalent bonds with biomolecules containing thiol groups . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid typically involves the reaction of bromomaleic anhydride with glycine in acetic acid. The reaction is carried out under stirring conditions to ensure proper mixing and reaction completion . The detailed steps are as follows:
- Glycine (203 mg, 2.66 mmol) is added to a stirred solution of bromomaleic anhydride (469 mg, 2.66 mmol) in acetic acid (15 mL).
- The reaction mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the same reaction conditions and proportions used in laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Thiol-containing biomolecules are used to form covalent bonds with the maleimide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Addition Reactions: Covalent adducts with thiol-containing biomolecules.
Applications De Recherche Scientifique
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides through thiol-maleimide chemistry.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of specialized reagents and probes for biochemical research.
Mécanisme D'action
The mechanism of action of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which are crucial for the stability and functionality of bioconjugates . This reactivity is exploited in various applications, including protein modification and drug conjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Maleimidohexanoic acid: Contains a maleimide group with a hexanoic acid chain.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains a maleimide group with a benzoic acid moiety.
Uniqueness
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various chemical and biochemical applications.
Propriétés
Numéro CAS |
148991-42-8 |
|---|---|
Formule moléculaire |
C6H4BrNO4 |
Poids moléculaire |
234.00 g/mol |
Nom IUPAC |
2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(9)8(6(3)12)2-5(10)11/h1H,2H2,(H,10,11) |
Clé InChI |
NMPPQHRQLACFAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C1=O)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


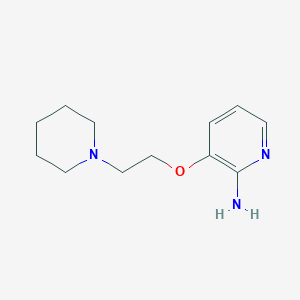

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
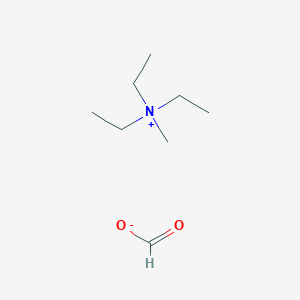
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
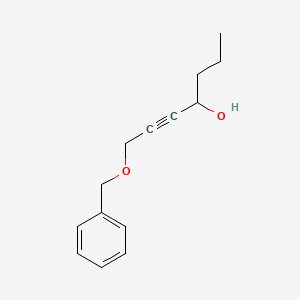
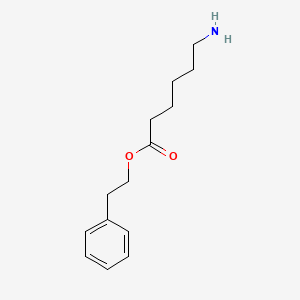

![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
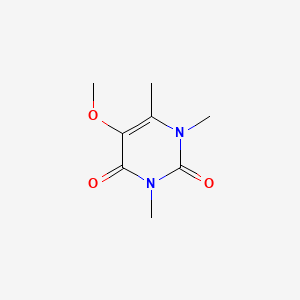
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
